P-glycoprotein/Breast Cancer Resistance Protein Inhibitor 1, commonly referred to as P-gp/BCRP-IN-1, is a compound that has garnered attention for its role in modulating the activity of P-glycoprotein and Breast Cancer Resistance Protein, both of which are critical in drug transport and multidrug resistance mechanisms in cancer therapy. These proteins are part of the ATP-binding cassette transporter family, which actively transports various substrates across cellular membranes, influencing the pharmacokinetics of many therapeutic agents.
P-gp/BCRP-IN-1 is derived from synthetic modifications of natural compounds, particularly flavonoids and chalcones, which have shown promise in inhibiting the efflux activity of these transporters. Research indicates that certain derivatives exhibit potent inhibitory effects on both P-glycoprotein and Breast Cancer Resistance Protein, making them valuable candidates for overcoming drug resistance in cancer treatments .
P-gp/BCRP-IN-1 is classified as a dual inhibitor targeting both P-glycoprotein and Breast Cancer Resistance Protein. These transporters are known for their broad substrate specificity and play significant roles in the pharmacological response to various anticancer drugs . The classification of this compound emphasizes its potential utility in enhancing the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells.
The synthesis of P-gp/BCRP-IN-1 typically involves organic synthesis techniques that modify existing compounds known to interact with these transporters. Common methods include:
The synthetic pathway often begins with a base compound such as a flavonoid or chalcone, followed by steps involving protection and deprotection of functional groups, purification through chromatography, and final crystallization to yield the desired inhibitor. The purity and structural integrity of the synthesized compound are typically confirmed using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry .
P-gp/BCRP-IN-1 features a complex molecular structure characterized by multiple rings and functional groups that contribute to its interaction with P-glycoprotein and Breast Cancer Resistance Protein. The general structure can be represented as follows:
The molecular weight of P-gp/BCRP-IN-1 typically falls within the range of 300-500 g/mol, allowing for optimal membrane permeability. The LogP value (partition coefficient) suggests good lipophilicity, which is favorable for cellular uptake .
The primary chemical reactions involving P-gp/BCRP-IN-1 include:
In vitro studies often employ cell lines overexpressing P-glycoprotein or Breast Cancer Resistance Protein to evaluate the efficacy of P-gp/BCRP-IN-1 as an inhibitor. Techniques such as flux assays measure the rate at which a known substrate is transported across cell membranes in the presence and absence of the inhibitor .
P-gp/BCRP-IN-1 operates primarily through competitive inhibition. By binding to the active sites on P-glycoprotein and Breast Cancer Resistance Protein, it prevents these transporters from extruding therapeutic agents from cancer cells. This mechanism enhances drug retention within cells, thereby increasing drug efficacy against resistant cancer types.
Studies indicate that at low concentrations, P-gp/BCRP-IN-1 can stimulate ATPase activity, suggesting an initial activation phase before inhibition occurs at higher concentrations. This dual behavior highlights its potential as a modulator rather than a simple inhibitor .
P-gp/BCRP-IN-1 has potential applications in:
Research continues into optimizing derivatives of P-gp/BCRP-IN-1 for specific clinical applications, particularly in oncology where drug resistance remains a significant barrier to successful treatment outcomes .
Multidrug resistance (MDR) remains a principal obstacle to successful cancer chemotherapy, affecting >90% of treatment failures in metastatic cancers [2] [5]. This phenomenon enables cancer cells to resist structurally and mechanistically unrelated chemotherapeutic agents. A primary mechanism underlying MDR involves the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of 48+ human membrane proteins that utilize ATP hydrolysis to actively efflux xenobiotics, including anticancer drugs, from cells [1] [9]. These transporters constitutively express in barrier tissues (intestine, blood-brain barrier, liver) for physiological protection but are aberrantly overexpressed in malignancies upon chemotherapeutic pressure [3] [7]. By reducing intracellular drug accumulation, ABC transporters directly contribute to therapeutic failure across diverse cancers (e.g., breast, lung, colon) [5] [8].
Among ABC transporters, P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are clinically paramount due to their broad substrate specificity and frequent co-expression in tumors [1] [6]. Structurally, P-gp is a 170-kDa protein with two transmembrane domains (TMDs; each with 6 helices) and two nucleotide-binding domains (NBDs), acting as a hydrophobic "vacuum cleaner" for substrates like taxanes, anthracyclines, and vinca alkaloids [3] [10]. BCRP (72 kDa), a half-transporter forming homodimers, features a single TMD and NBD, preferring sulfated conjugates and topoisomerase inhibitors (e.g., topotecan, mitoxantrone) [8] [9].
Table 1: Key Characteristics of P-gp and BCRP
Feature | P-gp (ABCB1) | BCRP (ABCG2) |
---|---|---|
Gene Location | Chromosome 7q21 [3] | Chromosome 4q22 [8] |
Protein Structure | Full transporter (2 TMDs, 2 NBDs) | Half-transporter (1 TMD, 1 NBD; functions as homodimer) [8] |
Substrate Examples | Doxorubicin, Paclitaxel, Vincristine | Topotecan, SN-38 (irinotecan metabolite), Methotrexate [6] [9] |
Tissue Distribution | Intestine, BBB, Kidney, Liver | Placenta, Mammary ducts, Liver canaliculi [3] [8] |
Overexpression of P-gp and BCRP is prevalent in breast, pancreatic, and hematological malignancies and correlates with poor prognosis and survival [2] [5] [8]. Critically, their substrate overlap often results in concomitant upregulation, enabling redundant efflux pathways that limit monotherapeutic inhibition [1] [6].
Single-target inhibitors (e.g., P-gp-specific verapamil or BCRP-specific Ko143) have shown limited clinical efficacy due to compensatory efflux via the non-inhibited transporter [6] [9]. Dual inhibitors address this by simultaneously blocking both pumps, offering three key advantages:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7